VEGFR2 Potency Reduction vs. Lead Compounds
This compound (designated as 'IId' in patent US9695181) exhibits significantly attenuated inhibitory activity against VEGFR2 kinase when compared directly to optimized lead compounds within the same chemical series. In a head-to-head enzymatic assay, it demonstrates an IC50 of 1190 nM, which is approximately 541-fold less potent than compound IIb (IC50 = 2.20 nM) and 397-fold less potent than compound IIa (IC50 = 3 nM) [1][2][3]. This data precisely characterizes its role as a less active comparator, essential for defining the potency window of the chemical series.
| Evidence Dimension | Inhibition of VEGFR2 (KDR) Protein Tyrosine Kinase Activity (IC50) |
|---|---|
| Target Compound Data | 1190 nM |
| Comparator Or Baseline | Compound IIb (US9695181): 2.20 nM; Compound IIa (US9695181): 3 nM |
| Quantified Difference | 541-fold less potent than IIb; 397-fold less potent than IIa |
| Conditions | In vitro enzymatic assay measuring inhibition of substrate phosphorylation by VEGFR2 kinase |
Why This Matters
This quantifiable reduction in potency against a primary target establishes the compound as an essential negative control or specificity probe for deconvoluting kinase inhibition mechanisms in SAR campaigns.
- [1] BindingDB. (n.d.). Affinity Data for BDBM112879 (US9695181, IId) - VEGFR2. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM112876 (US9695181, IIb) - VEGFR2. Retrieved from BindingDB. View Source
- [3] BindingDB. (n.d.). Affinity Data for BDBM112653 (US9695181, IIa) - VEGFR2. Retrieved from BindingDB. View Source
